2-(2-Aminophenyl)propanenitrile
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Overview
Description
2-(2-Aminophenyl)propanenitrile is an organic compound with the molecular formula C9H10N2 It consists of a propanenitrile group attached to a phenyl ring substituted with an amino group at the ortho position
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: The compound can be synthesized by heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions. This substitution reaction replaces the halogen with a nitrile group.
From Amides: Another method involves dehydrating amides using phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). This process removes water from the amide group, forming the nitrile.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain the desired nitrile compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2-Aminophenyl)propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as a precursor for synthesizing various heterocyclic compounds, including imidazoles, oxazoles, and isothiazoles.
Material Science: The compound is used in the synthesis and characterization of crystal structures, which are important for material science applications.
Photochemistry: It is involved in photochemical processes, such as the generation of triplet phenyl cations, which are studied for their unique properties.
Polymer Science: Derivatives of this compound are used in designing self-healing polymers, which have applications in material engineering.
Antimicrobial Studies: Some derivatives show promising antimicrobial activities, making them potential candidates for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)propanenitrile involves its interaction with various molecular targets:
Molecular Targets: The amino group can interact with enzymes and receptors, influencing biological pathways.
Pathways Involved: The compound can participate in pathways involving nucleophilic substitution and reduction reactions, affecting cellular processes.
Comparison with Similar Compounds
2-(4-Aminophenyl)propanenitrile: This compound has a similar structure but with the amino group at the para position.
2-Aminothiazole: Another similar compound used in medicinal chemistry for its antibacterial and antifungal properties.
Uniqueness:
Positional Isomerism: The ortho position of the amino group in 2-(2-Aminophenyl)propanenitrile provides unique reactivity compared to its para isomer.
Versatility: Its ability to participate in various chemical reactions and its applications in multiple fields make it a versatile compound.
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(2-aminophenyl)propanenitrile |
InChI |
InChI=1S/C9H10N2/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,11H2,1H3 |
InChI Key |
LWDKLSHFLTYDNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC=CC=C1N |
Origin of Product |
United States |
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